N2,N7-di(tert-butyl)-9H-2,7-fluorenedisulfonamide
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Overview
Description
N2,N7-di(tert-butyl)-9H-2,7-fluorenedisulfonamide is a versatile chemical compound with a unique structure that allows it to be applied in various fields, ranging from organic synthesis to material science. This compound is known for its stability and reactivity, making it a valuable tool in scientific research and industrial applications.
Preparation Methods
The synthesis of N2,N7-di(tert-butyl)-9H-2,7-fluorenedisulfonamide typically involves the reaction of 9H-fluorene with tert-butylamine and sulfonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as toluene or dichloromethane, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N2,N7-di(tert-butyl)-9H-2,7-fluorenedisulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide, leading to the formation of substituted fluorene derivatives.
Scientific Research Applications
N2,N7-di(tert-butyl)-9H-2,7-fluorenedisulfonamide is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biology and Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of N2,N7-di(tert-butyl)-9H-2,7-fluorenedisulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide groups can form hydrogen bonds with biological molecules, influencing their activity and function. Additionally, its fluorene core can participate in π-π interactions, affecting the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
N2,N7-di(tert-butyl)-9H-2,7-fluorenedisulfonamide can be compared with other similar compounds, such as:
2,7-Di-tert-butyl-9H-fluorene: This compound lacks the sulfonamide groups, making it less reactive in certain chemical reactions.
This compound: This compound has a similar structure but different substituents, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its combination of tert-butyl and sulfonamide groups, which confer specific chemical properties and reactivity patterns.
Properties
IUPAC Name |
2-N,7-N-ditert-butyl-9H-fluorene-2,7-disulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S2/c1-20(2,3)22-28(24,25)16-7-9-18-14(12-16)11-15-13-17(8-10-19(15)18)29(26,27)23-21(4,5)6/h7-10,12-13,22-23H,11H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWBOUWXVMEEDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)S(=O)(=O)NC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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